molecular formula C7H5N3O B064829 2-Iminoimidazo[1,2-a]pyridin-3(2H)-one CAS No. 186956-13-8

2-Iminoimidazo[1,2-a]pyridin-3(2H)-one

Cat. No.: B064829
CAS No.: 186956-13-8
M. Wt: 147.13 g/mol
InChI Key: VEDCCIDFYGVJCE-UHFFFAOYSA-N
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Description

2-Iminoimidazo[1,2-a]pyridin-3(2H)-one (CAS 186956-13-8) is a high-purity chemical compound with the molecular formula C7H5N3O and a molecular weight of 147.14 g/mol. It belongs to the imidazopyridine class of bicyclic heterocycles, which are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities and their ability to boost binding to target proteins . The imidazopyridine core serves as a versatile scaffold for the design and synthesis of novel bioactive molecules, with applications spanning across multiple therapeutic areas. This scaffold is of significant interest in early-stage drug discovery for developing new chemosynthetic strategies and exploring novel chemical space . Researchers are actively investigating imidazo[1,2-a]pyridine derivatives for their potential as anticancer agents, with recent studies synthesizing novel 3-aminoimidazo[1,2-a]pyridine analogues and evaluating their cytotoxicity against various cancer cell lines . Additionally, this structural class has shown considerable promise in the development of potent anti-infective agents. Structural analogues have demonstrated high in vitro activity against Mycobacterium tuberculosis H37Rv, including against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains, highlighting their potential in addressing urgent global health challenges . This product is intended for research and further manufacturing use only and is not intended for direct human use.

Properties

CAS No.

186956-13-8

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

2-iminoimidazo[1,2-a]pyridin-3-one

InChI

InChI=1S/C7H5N3O/c8-6-7(11)10-4-2-1-3-5(10)9-6/h1-4,8H

InChI Key

VEDCCIDFYGVJCE-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=N)C(=O)N2C=C1

Canonical SMILES

C1=CC2=NC(=N)C(=O)N2C=C1

Synonyms

Imidazo[1,2-a]pyridin-3(2H)-one, 2-imino- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

(Z)-2-Benzylideneimidazo[1,2-a]pyridin-3(2H)-ones

Compounds F1 and F2 () feature a benzylidene group at the 2-position, synthesized via condensation of aminopyridines with oxirane esters. These derivatives exhibit antitumor activity, with F2 (7-hydroxy-substituted) showing a yield of 53% and distinct NMR profiles (δ 8.16 ppm for aromatic protons) .

(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one

This derivative () incorporates a fluorophenyl-hydroxymethylene group at the 3-position. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxymethylene group may facilitate hydrogen bonding with biological targets .

Table 1: Substituent Effects on Bioactivity

Compound Substituent Key Activity Reference
2-Imino derivative 2-NH Potential enzyme inhibition
F1 (Z)-2-Benzylidene 2-Benzylidene Antitumor
(E)-3-Fluorophenyl derivative 3-Fluorophenyl-hydroxymethylene Pharmacological (unspecified)

Heterocyclic-Fused Derivatives

Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones

Compounds such as 5q, 5r, and 5i () feature a fused benzene ring, enhancing planarity and aromatic stacking interactions. These derivatives exhibit high thermal stability (melting points >300°C) and distinct FT-IR absorptions (e.g., 1671 cm⁻¹ for carbonyl) .

1,2-Dihydro-1H-benzo[a]pyrrolo[1,2-c]pyridin-3(2H)-one

This tricyclic derivative () inhibits tyrosine hydroxylase, a key enzyme in Parkinson’s disease. Its γ-hydroxytetralone framework presents synthetic challenges but offers unique steric and electronic properties for CNS-targeted therapies .

Pharmacologically Active Derivatives

Antihypertensive Agents

Oxazolo/thiazolo-[3,2-a]-pyrimidin-3(2H)-one and dihydroimidazo[1,2-a]-pyrimidin-3(2H)-one derivatives () demonstrate potent antihypertensive activity. Their pharmacophore includes a rigid bicyclic core and electron-withdrawing groups, optimizing interactions with vascular receptors .

Fluorescent Probes

(Z)-2-((1,4-Diethyltetrahydroquinoxalin-6-yl)methylene)imidazo[1,2-a]pyridin-3(2H)-one (Compound 8, ) serves as a fluorogen for endoplasmic reticulum imaging. The diethylquinoxaline moiety enhances lipophilicity and cellular uptake, illustrating the scaffold’s versatility in bioimaging .

Table 2: Pharmacological Profiles

Compound Type Target/Application Key Finding Reference
Antihypertensive derivatives Vascular receptors IC₅₀ values <1 µM
Fluorescent derivative ER/Lysosome staining λₑₓ/λₑₘ = 480/520 nm
Benzo-fused derivatives Enzyme/DNA interaction High thermal stability

Preparation Methods

Reaction Mechanism and Catalytic System

Yttrium triflate [Y(OTf)₃] emerges as an effective catalyst due to its strong Lewis acidity and water tolerance. The process begins with the condensation of an aldehyde (2 ) and a cyclic amine (3 ) to form an iminium ion intermediate (A ). Subsequent electrophilic attack by the C3 position of imidazo[1,2-a]pyridine (1 ) generates intermediate C , which undergoes proton elimination to yield the final product (4 ).

Imidazo[1,2-a]pyridine+Aldehyde+AmineY(OTf)₃This compound\text{Imidazo[1,2-a]pyridine} + \text{Aldehyde} + \text{Amine} \xrightarrow{\text{Y(OTf)₃}} \text{this compound}

Substrate Scope and Limitations

  • Aldehydes : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) provide yields of 65–85%, while aliphatic aldehydes show reduced efficiency (<50%).

  • Amines : Cyclic amines like morpholine and piperidine are optimal, whereas acyclic amines (e.g., methylamine) suffer from side reactions.

  • Imidazo[1,2-a]pyridines : Electron-deficient substrates exhibit higher reactivity due to enhanced electrophilicity at C3.

Table 1: Representative Yields for Three-Component Aza-Friedel–Crafts Reactions

AldehydeAmineYield (%)Reference
BenzaldehydeMorpholine83
4-ChlorobenzaldehydePiperidine78
HexanalMorpholine48

This three-step protocol involves hydroxymethylation at C3, oxidation to a ketone, and subsequent introduction of the imino group via amination.

Hydroxymethylation

Treatment of 2-phenylimidazo[1,2-a]pyridine with formaldehyde in acetic acid/sodium acetate introduces a hydroxymethyl group at C3. The reaction proceeds via electrophilic aromatic substitution, with acetic acid acting as both solvent and proton donor:

2-Phenylimidazo[1,2-a]pyridine+HCHOAcOH, NaOAc3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine\text{2-Phenylimidazo[1,2-a]pyridine} + \text{HCHO} \xrightarrow{\text{AcOH, NaOAc}} \text{3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine}

Oxidation to Ketone

The hydroxymethyl intermediate is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. Yields range from 70–90%, depending on the oxidizing agent.

Amination

Condensation of the ketone with ammonium acetate in ethanol under reflux installs the imino group. This step exploits the nucleophilicity of ammonia, which attacks the carbonyl carbon, followed by dehydration:

3-Ketoimidazo[1,2-a]pyridine+NH₄OAcΔThis compound\text{3-Ketoimidazo[1,2-a]pyridine} + \text{NH₄OAc} \xrightarrow{\Delta} \text{this compound}

Vilsmeier-Haack Formylation Followed by Condensation

The Vilsmeier-Haack reaction enables direct formylation at C3, which is subsequently converted to the imino group.

Formylation

Imidazo[1,2-a]pyridine reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate 3-carbaldehyde derivatives. The mechanism involves electrophilic attack by the chloroiminium ion intermediate:

Imidazo[1,2-a]pyridine+POCl₃/DMF3-Formylimidazo[1,2-a]pyridine\text{Imidazo[1,2-a]pyridine} + \text{POCl₃/DMF} \rightarrow \text{3-Formylimidazo[1,2-a]pyridine}

Imine Formation

The aldehyde undergoes condensation with ammonium acetate in acetic acid, forming the imino group via nucleophilic addition and dehydration:

3-Formylimidazo[1,2-a]pyridine+NH₄OAcAcOHThis compound\text{3-Formylimidazo[1,2-a]pyridine} + \text{NH₄OAc} \xrightarrow{\text{AcOH}} \text{this compound}

Table 2: Efficiency of Vilsmeier-Haack-condensation Route

SubstrateAldehyde Yield (%)Imine Yield (%)
2-Phenylimidazo[1,2-a]pyridine7168
2-Methylimidazo[1,2-a]pyridine6562

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Three-Component Aza-Friedel–CraftsHigh atom economy; broad substrate scopeRequires stoichiometric Lewis acid
Hydroxymethylation-OxidationStepwise functionalization; high purityMulti-step process; moderate overall yield
Vilsmeier-Haack CondensationDirect formylation; scalableHarsh conditions (POCl₃ handling)
CyclocondensationSingle-step synthesisLimited substrate compatibility

Q & A

Q. What are the common synthetic routes for 2-iminoimidazo[1,2-a]pyridin-3(2H)-one derivatives?

  • Methodological Answer : The compound can be synthesized via thermal rearrangement of 2-pyridyl-3-arylaminoisoxazol-5-(2H)-ones under reflux conditions in solvents like ethanol or toluene. This method typically achieves yields of 60–75% and involves cyclization via cleavage of the isoxazole ring . Alternative approaches include condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes), which form the pyrimidine core .

Q. How are spectroscopic techniques employed in characterizing this compound?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments and carbon frameworks. For example, the imidazo[1,2-a]pyridine scaffold shows characteristic aromatic proton signals at δ 7.2–8.5 ppm . IR spectroscopy detects functional groups like C=O (stretching at ~1700 cm⁻¹) and N-H bonds. High-resolution mass spectrometry (HRMS) validates molecular ion peaks, with deviations <5 ppm from theoretical values confirming purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Microwave-assisted synthesis significantly enhances efficiency. For instance, irradiating precursors at 100–120°C for 15–30 minutes in polar aprotic solvents (e.g., DMF) reduces reaction times from hours to minutes and increases yields to 85–92% . Catalytic systems, such as Pd/C or CuI, further accelerate multicomponent reactions by facilitating C-N bond formation .

Q. What computational approaches are used to study the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, substituents at the 2-position lower the LUMO energy, enhancing electrophilic character . Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps elucidate intermolecular interactions, aiding crystal engineering .

Q. How do researchers resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature gradients, or catalyst loading. A systematic comparison (Table 1) highlights that microwave methods outperform traditional thermal routes. Contradictory data should be analyzed using Design of Experiments (DoE) to isolate critical variables (e.g., reactant ratios, heating rate) .

Key Considerations for Experimental Design

  • Purity Control : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives .
  • Mechanistic Probes : Employ isotopic labeling (e.g., 15N) or trapping experiments (e.g., TEMPO) to identify intermediates in rearrangement pathways .
  • Scalability : Microwave methods are optimal for small-scale discovery; thermal routes may be preferred for gram-scale synthesis due to equipment constraints .

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